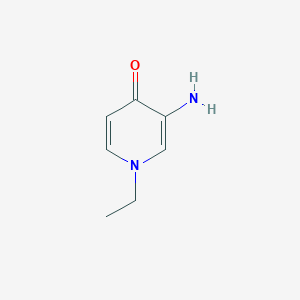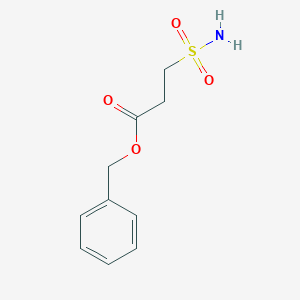![molecular formula C6H4BrN3O B1378550 6-溴-1H-吡唑并[4,3-b]吡啶-3-醇 CAS No. 1352393-60-2](/img/structure/B1378550.png)
6-溴-1H-吡唑并[4,3-b]吡啶-3-醇
描述
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is represented by the SMILES stringBrc1cnc2cn[nH]c2c1 . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Physical and Chemical Properties Analysis
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a solid compound . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 .科学研究应用
合成新的多杂环环系统
6-溴-1H-吡唑并[4,3-b]吡啶-3-醇衍生物已被用于合成新的多杂环环系统。这些衍生物对于构建吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶和其他复杂杂环具有重要意义,展示了它们在创造具有潜在药用应用的多样化化学结构方面的实用性(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。
钌(III)配合物的开发
6-溴-1H-吡唑并[4,3-b]吡啶-3-醇及其衍生物已被用于形成钌(III)配合物。这些配合物已被研究其动力学反应和潜在的生物活性,这可能对新药物或治疗剂的开发产生影响(Omondi, Ojwach, Jaganyi, & Fatokun, 2018)。
抗菌和抗氧化性能
6-溴-1H-吡唑并[4,3-b]吡啶-3-醇的衍生物已被合成并评估其抗菌和抗氧化性能。这项研究突显了这些化合物在开发用于细菌感染和氧化应激引起的疾病的新治疗方法中的潜力(Variya, Panchal, & Patel, 2019)。
体外抗癌活性
涉及6-溴-1H-吡唑并[4,3-b]吡啶-3-醇衍生物的研究显示出对各种人类癌细胞系的显著体外抗癌活性。这些发现表明了这些化合物在开发新的抗癌药物方面的潜力(Mohareb & MegallyAbdo, 2015)。
合成和生物医学应用
6-溴-1H-吡唑并[4,3-b]吡啶-3-醇是吡唑并[3,4-b]吡啶类化合物中的一部分,已被广泛研究其多样化的生物医学应用。这包括开发具有潜在治疗益处的化合物(Donaire-Arias et al., 2022)。
安全和危害
作用机制
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various enzymes and receptors in the body.
Result of Action
, compounds with a similar structure have shown anticancer activity against various tumor cell lines.
生化分析
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the Ras/Erk and PI3K/Akt pathways . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Furthermore, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions . Additionally, the compound can interact with DNA, causing structural changes that affect gene expression. These interactions highlight the multifaceted nature of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can lead to sustained inhibition of cellular functions, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with these enzymes highlight its potential to affect overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.
属性
IUPAC Name |
6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFTYBBNDAPJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)





![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)






